molecular formula C13H19N3O B5979253 3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5979253
M. Wt: 233.31 g/mol
InChI Key: QGEAJDQFUGUVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a synthetic compound that features an imidazole ring, a cyclohexene ring, and an aminoethyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the imidazole ring, which can be synthesized from glyoxal and ammonia . The next step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The aminoethyl group can interact with receptors and transporters, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-imidazol-5-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of the imidazole ring, cyclohexene ring, and aminoethyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

3-[2-(1H-imidazol-5-yl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-13(2)6-11(5-12(17)7-13)15-4-3-10-8-14-9-16-10/h5,8-9,15H,3-4,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEAJDQFUGUVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CN=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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